

CAY10602: A Technical Guide to its Chemical Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	CAY10602				
Cat. No.:	B1668654	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation. By activating SIRT1, **CAY10602** has been shown to modulate downstream signaling pathways, notably inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the chemical structure of **CAY10602**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

CAY10602, with the IUPAC name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, is a synthetic compound.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(4-fluorophenyl)-3- (phenylsulfonyl)-1H- pyrrolo[2,3-b]quinoxalin-2- amine	[1]
Synonyms	CAY-10602, SIRT1 Activator II	[1]
Molecular Formula	C22H15FN4O2S	[1]
Molecular Weight	418.45 g/mol	[1]
CAS Number	374922-43-7	[1]
Appearance	Crystalline solid	_
Purity	≥95%	_
Solubility	Soluble in DMSO	

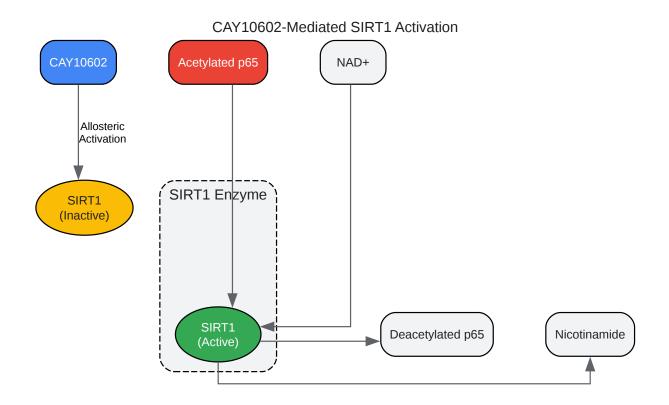
Quantitative Data

CAY10602 has been demonstrated to be a potent activator of SIRT1 and an effective inhibitor of inflammatory responses. The following table summarizes key quantitative data regarding its activity.

Assay	Cell Line	Parameter	Value	Reference
TNF-α Release Inhibition	THP-1	IC70	60 μΜ	
TNF-α Release Suppression	THP-1	Effective Concentration	20 - 60 μΜ	[1]

Mechanism of Action

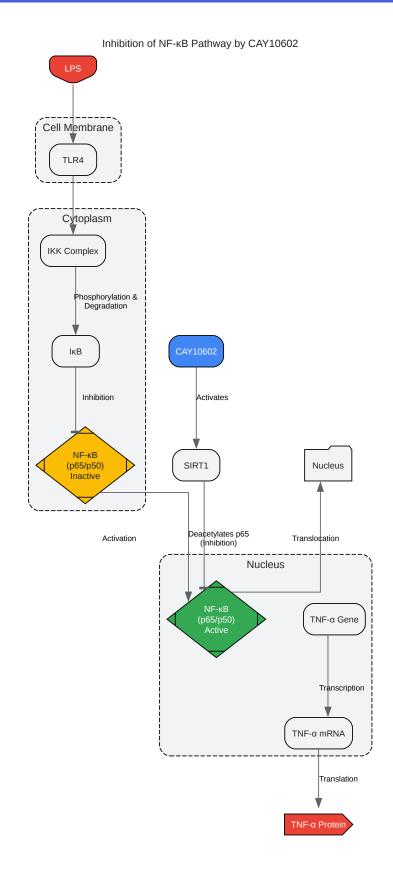
CAY10602 functions as an allosteric activator of SIRT1.[2] This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances



the enzyme's catalytic activity. The primary downstream effect of **CAY10602**-mediated SIRT1 activation is the inhibition of the NF-kB signaling pathway.

SIRT1 directly deacetylates the p65 subunit of the NF-κB complex. Deacetylation of p65 prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α). By enhancing the deacetylase activity of SIRT1, **CAY10602** effectively suppresses the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).

Signaling Pathways


The following diagrams illustrate the signaling pathways modulated by **CAY10602**.

Click to download full resolution via product page

CAY10602 allosterically activates SIRT1, enhancing its deacetylase activity.

Click to download full resolution via product page

CAY10602-activated SIRT1 inhibits the NF- κ B pathway, reducing TNF- α production.

Experimental Protocols SIRT1 Activation Assay (Fluorogenic)

This protocol describes a method to measure the in vitro activation of SIRT1 by **CAY10602** using a fluorogenic substrate.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter group)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- NAD+ solution
- CAY10602 solution (in DMSO)
- SIRT1 inhibitor (e.g., Nicotinamide) for control
- Developer solution (specific to the substrate used)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a reaction mixture containing Assay Buffer, NAD+, and the fluorogenic SIRT1 substrate.
- Add CAY10602 at various concentrations to the wells of the microplate. Include wells with vehicle control (DMSO) and a known SIRT1 inhibitor.
- Add the recombinant SIRT1 enzyme to all wells to initiate the reaction.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

- Stop the reaction by adding the developer solution.
- Incubate the plate at room temperature for a specified time to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent activation of SIRT1 by **CAY10602** relative to the vehicle control.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to determine the inhibitory effect of **CAY10602** on NF-kB activation in THP-1 monocytic cells.

Materials:

- THP-1 cells stably transfected with an NF-kB-driven reporter gene (e.g., luciferase or GFP)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- CAY10602 solution (in DMSO)
- 96-well white or clear-bottom microplate
- Luciferase assay reagent or flow cytometer (for GFP)
- Luminometer or flow cytometer

Procedure:

- Seed the THP-1 reporter cells into a 96-well microplate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of CAY10602 for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with LPS (e.g., 1 μg/mL) to induce NF-κB activation.

- Incubate the cells for a specified time (e.g., 6-8 hours).
- If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- If using a GFP reporter, harvest the cells and analyze GFP expression by flow cytometry.
- Calculate the percent inhibition of NF-κB activation by CAY10602 relative to the LPSstimulated control.

TNF-α Release Assay (ELISA)

This protocol describes the measurement of TNF- α released from LPS-stimulated THP-1 cells following treatment with **CAY10602** using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- THP-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- CAY10602 solution (in DMSO)
- Human TNF-α ELISA kit
- 96-well microplate
- Microplate reader

Procedure:

- Seed THP-1 cells into a 96-well microplate.
- Pre-treat the cells with various concentrations of CAY10602 for 1-2 hours. Include a vehicle control (DMSO).

- Stimulate the cells with LPS (e.g., 1 μg/mL) to induce TNF-α production and release.
- Incubate the cells for a specified time (e.g., 18-24 hours).
- Collect the cell culture supernatant.
- Perform the TNF- α ELISA on the collected supernatants according to the manufacturer's protocol.
- Measure the absorbance using a microplate reader at the appropriate wavelength.
- Calculate the concentration of TNF- α in each sample using a standard curve.
- Determine the percent inhibition of TNF- α release by **CAY10602** relative to the LPS-stimulated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and Cellular Characterization of SIRT1 Allosteric Activators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10602: A Technical Guide to its Chemical Structure and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668654#understanding-the-chemical-structure-of-cay10602]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com